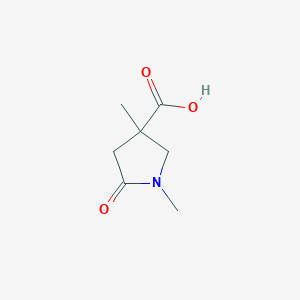

1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(6(10)11)3-5(9)8(2)4-7/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWAHMBIMWIMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512245-84-9 | |

| Record name | 1,3-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction is typically carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions at the carboxylic acid group or the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 1,3-dimethyl-5-oxopyrrolidine-3-carboxylic acid. A notable investigation demonstrated that novel derivatives exhibited targeted activity against Gram-positive bacteria and drug-resistant fungi. The screening involved various multidrug-resistant pathogens prioritized by the World Health Organization. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced antibacterial efficacy, with some compounds showing promising Minimum Inhibitory Concentrations (MIC) below 128 µg/mL, suggesting potential for further development into therapeutic agents against resistant strains .

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied, particularly in relation to non-small cell lung adenocarcinoma. A549 cell lines were treated with various compounds to evaluate cytotoxicity using MTT assays. The findings revealed that certain derivatives significantly reduced cell viability—up to 67.4%—compared to standard chemotherapeutic agents like cisplatin. Notably, the introduction of a 3,5-dichloro-2-hydroxyphenyl substituent markedly increased the anticancer activity of the compounds tested .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Cell Viability Reduction (%) | p-value |

|---|---|---|

| Compound A | 67.4% | 0.003 |

| Compound B | 59.5% | - |

| Compound C | 24.5% | <0.0001 |

Nrf2 Activation

Another significant application of this compound is its role as an Nrf2 enhancer, which is crucial in combating oxidative stress-related diseases. A study found that specific derivatives activated the Nrf2 pathway more effectively than their parent compounds in a dose-dependent manner. This suggests potential therapeutic applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases .

BACE-1 Inhibition

Recent research has also identified derivatives of this compound as potent inhibitors of the BACE-1 enzyme, which is implicated in Alzheimer’s disease pathology. The compounds demonstrated sub-micromolar activity through interactions within the enzyme's active site, indicating their potential as leads for drug development targeting neurodegenerative disorders .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH radical scavenging methods and reducing power assays. Some derivatives exhibited high antioxidant activity comparable to well-known antioxidants like ascorbic acid, making them candidates for further exploration in formulations aimed at oxidative stress mitigation .

作用機序

The mechanism of action of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, derivatives of this compound have been shown to stimulate cell division and exhibit potential as GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .

類似化合物との比較

Aryl-Substituted Derivatives

- Hydroxyphenyl Derivatives: Compounds like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit notable antimicrobial and anticancer activities. For example, derivatives synthesized by Bertašiūtė et al. (2023) showed MIC values as low as 1 µg/mL against Staphylococcus aureus and Candida albicans .

- Chlorophenyl Derivatives : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated antioxidant activity, with EC₅₀ values ranging from 0.12–0.28 mM in DPPH radical scavenging assays . The electron-withdrawing chlorine atom enhances stability and influences redox properties.

Alkyl-Substituted Derivatives

- Dimethylamino Propyl Substituents: 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 94108-46-0) may exhibit enhanced solubility in polar solvents, attributed to the tertiary amine moiety .

Methyl-Substituted Derivatives

- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9): This mono-methylated analog serves as a precursor for further functionalization. Its methyl group at position 1 modestly increases lipophilicity (logP ~0.5) compared to unsubstituted pyrrolidine derivatives .

Physicochemical Properties

Key Observations :

- Aryl substituents (e.g., hydroxyphenyl, chlorophenyl) enhance biological activity but reduce solubility in non-polar solvents .

- Alkyl substituents improve metabolic stability and lipophilicity, favoring pharmacokinetic profiles .

生物活性

1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by its unique structural features, including two methyl groups and a carboxylic acid functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies and research findings.

- Molecular Formula : C₇H₁₁NO₃

- Structural Characteristics : The compound features a five-membered lactam ring with specific substituents that influence its biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrrolidine derivatives are known to exhibit diverse pharmacological effects due to their ability to bind to enantioselective proteins, which can modulate their activity against specific diseases.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells demonstrated that certain derivatives reduced cell viability significantly compared to controls. The structure-dependent nature of these compounds suggests that modifications can enhance their anticancer efficacy:

| Compound | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| Base Compound | 63.4% | p < 0.05 |

| 3,5-Dichloro Derivative | 21.2% | p < 0.001 |

| Ester Derivative | 71.3% | Not significant |

These results indicate that specific substitutions can greatly enhance the anticancer activity of the base compound .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In studies involving multidrug-resistant bacterial strains, certain derivatives showed promising activity against Gram-positive pathogens but limited effectiveness against Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus (MRSA) | <64 | Active |

| E. coli (Carbapenem-resistant) | >128 | Inactive |

The data suggests that while some derivatives may have antimicrobial properties, their effectiveness varies significantly based on the structure and type of pathogen .

Analgesic and Antihypoxic Effects

Pyrrolidine derivatives have been reported to possess analgesic and antihypoxic effects. Research indicates that these compounds may interact with pain pathways and hypoxia-related mechanisms, although detailed studies specifically targeting this compound are still needed to elucidate these effects fully.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics. The introduction of heteroatoms and functional groups can modify its absorption, distribution, metabolism, and excretion (ADME) properties, making it a candidate for further drug development.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in laboratory settings?

The synthesis typically involves cyclization or alkylation of pyrrolidinone precursors. A validated method includes reacting dimethylamine derivatives with itaconic acid under reflux conditions in aqueous or alcoholic solvents. For example, a related compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized via condensation of 2-amino-4-methylphenol and itaconic acid, followed by purification through acid-base extraction . Adjusting this protocol by substituting the aromatic amine with a methylated precursor could yield the target compound. Catalysts like sulfuric acid or hydrochloric acid are often employed to enhance reaction efficiency .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : To confirm the positions of methyl groups and the carbonyl moiety. For example, methyl protons typically resonate at δ ~2.0–2.5 ppm, while the carbonyl carbon appears at ~170–175 ppm .

- FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- Elemental Analysis : To verify empirical formula (C₇H₁₁NO₃) and ensure purity >95% .

- HPLC : For quantifying impurities, using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Q. What strategies can resolve contradictions in biological activity data for pyrrolidinone derivatives like this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups) and assess changes in bioactivity. For instance, replacing a phenyl group with methyl in similar compounds altered antibacterial efficacy by ~30% .

- In Silico Modeling : Use molecular docking to predict interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) .

- Dose-Response Assays : Perform IC₅₀/EC₅₀ determinations in triplicate to account for variability. For example, discrepancies in antioxidant activity may arise from assay conditions (e.g., DPPH vs. ABTS methods) .

Q. How does the stereochemistry of this compound influence its reactivity in further derivatization?

The cis/trans configuration of the pyrrolidinone ring affects nucleophilic attack sites. For example:

- Esterification : The carboxylic acid reacts preferentially with methanol/H₂SO₄ to form methyl esters, leaving the ketone group intact for subsequent reactions (e.g., hydrazide formation) .

- Condensation Reactions : Steric hindrance from 1,3-dimethyl groups may reduce reactivity with bulky electrophiles, requiring longer reaction times or higher temperatures .

Methodological Considerations

Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?

- LC-MS/MS : Use a gradient elution (0.1% formic acid in acetonitrile/water) to identify hydrolyzed products (e.g., dimethylpyrrolidone fragments) .

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and pH extremes (pH 2–12) to simulate stability in biological systems .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Software Tools : Use Gaussian or Schrödinger Suite for DFT calculations to predict logP (~0.8), pKa (~3.5 for carboxylic acid), and solubility (~15 mg/mL in water) .

- Molecular Dynamics : Simulate membrane permeability to prioritize derivatives for in vitro testing .

Research Applications

Q. What are the potential applications of this compound in drug discovery?

- Scaffold for Analogues : Its pyrrolidinone core is a privileged structure in CNS drugs (e.g., rolipram derivatives) .

- Prodrug Development : The carboxylic acid group can be esterified to enhance bioavailability .

Q. How does the compound compare to other pyrrolidinone derivatives in terms of synthetic accessibility and functional group versatility?

| Compound | Synthetic Steps | Key Functional Groups | Bioactivity |

|---|---|---|---|

| 1,3-Dimethyl derivative | 3–4 steps | Carboxylic acid, ketone | Moderate antibacterial |

| 1-(4-Chlorophenyl) derivative | 5 steps | Chlorophenyl, ketone | High anticancer (IC₅₀ = 8 µM) |

| Pyridin-4-yl derivative | 6 steps | Pyridine, carboxylic acid | Antiviral (EC₅₀ = 12 µM) |

Data adapted from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。